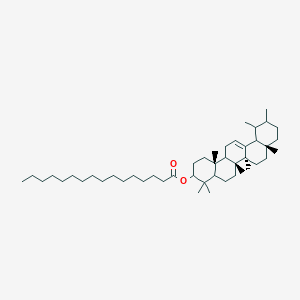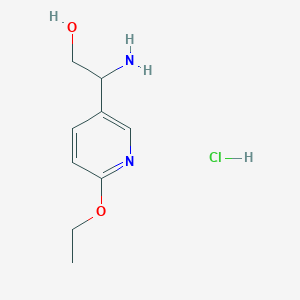![molecular formula C15H21BN2O2 B14786172 2-(1-bicyclo[1.1.1]pentanyl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidine](/img/structure/B14786172.png)
2-(1-bicyclo[1.1.1]pentanyl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(1-bicyclo[111]pentanyl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidine is a complex organic compound that features a unique bicyclo[111]pentane structure fused with a pyrimidine ring and a dioxaborolane moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-bicyclo[1.1.1]pentanyl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidine typically involves multiple steps:
Formation of the bicyclo[1.1.1]pentane core: This can be achieved through [1+1+1] cycloaddition reactions.
Introduction of the pyrimidine ring: This step may involve nucleophilic substitution or cyclization reactions.
Attachment of the dioxaborolane group: This is often done through borylation reactions using reagents such as bis(pinacolato)diboron.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
化学反应分析
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the dioxaborolane moiety.
Reduction: Reduction reactions could target the pyrimidine ring or the bicyclo[1.1.1]pentane structure.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, especially at the pyrimidine ring.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (mCPBA).
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Conditions may include the use of strong bases or acids, depending on the specific substitution reaction.
Major Products
The major products formed from these reactions would depend on the specific reaction conditions and reagents used. For example, oxidation of the dioxaborolane group could yield boronic acids or esters.
科学研究应用
Chemistry
Catalysis: The compound could serve as a ligand or catalyst in various organic reactions.
Synthesis: It may be used as a building block in the synthesis of more complex molecules.
Biology
Drug Development: The unique structure of the compound could make it a candidate for drug discovery and development, particularly in targeting specific enzymes or receptors.
Medicine
Industry
Materials Science: The compound could be used in the development of new materials with unique properties, such as polymers or nanomaterials.
作用机制
The mechanism by which 2-(1-bicyclo[1.1.1]pentanyl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidine exerts its effects would depend on its specific application. For example, in drug development, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions.
相似化合物的比较
Similar Compounds
Bicyclo[1.1.1]pentane derivatives: Compounds with similar bicyclo[1.1.1]pentane structures.
Pyrimidine derivatives: Compounds with pyrimidine rings and various substituents.
Dioxaborolane derivatives: Compounds featuring the dioxaborolane moiety.
Uniqueness
The uniqueness of 2-(1-bicyclo[1.1.1]pentanyl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidine lies in its combination of these three distinct structural elements, which may confer unique chemical and biological properties.
属性
分子式 |
C15H21BN2O2 |
|---|---|
分子量 |
272.15 g/mol |
IUPAC 名称 |
2-(1-bicyclo[1.1.1]pentanyl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidine |
InChI |
InChI=1S/C15H21BN2O2/c1-13(2)14(3,4)20-16(19-13)11-8-17-12(18-9-11)15-5-10(6-15)7-15/h8-10H,5-7H2,1-4H3 |
InChI 键 |
QIVRFVFJDPJEQX-UHFFFAOYSA-N |
规范 SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CN=C(N=C2)C34CC(C3)C4 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-[(5-fluoropyridin-3-yl)methylidene]hydroxylamine](/img/structure/B14786102.png)
![6-oxo-N-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-1H-pyridine-2-carboxamide](/img/structure/B14786110.png)

![2-isopropyl-3-methyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3H-imidazo[4,5-b]pyridine](/img/structure/B14786123.png)


![Ethyl3-methylimidazo[1,2-a]pyridine-5-carboxylate](/img/structure/B14786134.png)

![5-Chloroimidazo[1,5-a]pyridine-7-carbonitrile](/img/structure/B14786142.png)
![4-Quinolinamine, 6-[(1,1-dimethylethyl)sulfonyl]-N-(4,5-dimethyl-1H-pyrazol-3-yl)-7-(2-methoxyethoxy)-, hydrochloride](/img/structure/B14786143.png)
![(1S)-3-N-[4-[1-(benzenesulfonyl)indol-3-yl]-5-chloropyrimidin-2-yl]-1-methylcyclohexane-1,3-diamine](/img/structure/B14786145.png)
![(13S,17S)-17-(2-hydroxypropanoyl)-13,17-dimethyl-1,2,6,7,8,11,12,14,15,16-decahydrocyclopenta[a]phenanthren-3-one](/img/structure/B14786151.png)
![2-amino-3-methyl-N-[(4-methylphenyl)methyl]-N-propan-2-ylbutanamide](/img/structure/B14786157.png)
![1-[(3aR)-4-methoxy-2,2,3a-trimethyl-6,6a-dihydro-4H-furo[3,4-d][1,3]dioxol-6-yl]ethyl benzoate](/img/structure/B14786158.png)
